N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C20H17N3O3S. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and an acetamide group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-(pyridine-2-carbonyl)benzenesulfonamide with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(Pyridine-3-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)propionamide
Uniqueness
N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to participate in various chemical reactions, while the sulfonamide group provides potential for enzyme inhibition .
Properties
CAS No. |
827575-85-9 |
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Molecular Formula |
C20H17N3O4S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-[[2-(pyridine-2-carbonyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-14(24)22-15-9-11-16(12-10-15)28(26,27)23-18-7-3-2-6-17(18)20(25)19-8-4-5-13-21-19/h2-13,23H,1H3,(H,22,24) |
InChI Key |
UBJCFGLKFLNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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